L-cysteine, S-(5-amino-2-hydroxyphenyl)-

Description

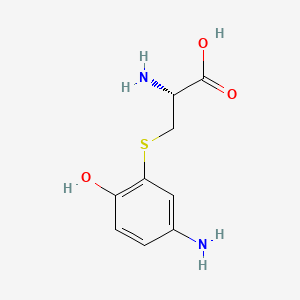

Structure

3D Structure

Properties

CAS No. |

97321-92-1 |

|---|---|

Molecular Formula |

C9H12N2O3S |

Molecular Weight |

228.27 g/mol |

IUPAC Name |

(2R)-2-amino-3-(5-amino-2-hydroxyphenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C9H12N2O3S/c10-5-1-2-7(12)8(3-5)15-4-6(11)9(13)14/h1-3,6,12H,4,10-11H2,(H,13,14)/t6-/m0/s1 |

InChI Key |

AJRWCFGVLFPFNZ-LURJTMIESA-N |

Isomeric SMILES |

C1=CC(=C(C=C1N)SC[C@@H](C(=O)O)N)O |

Canonical SMILES |

C1=CC(=C(C=C1N)SCC(C(=O)O)N)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of L Cysteine, S 5 Amino 2 Hydroxyphenyl Action

Mechanistic Investigations of Cellular Impairment and Oxidative Stress Induction

The structure of L-cysteine, S-(5-amino-2-hydroxyphenyl)-, particularly the 2-amino-5-hydroxyphenyl group, is analogous to compounds known to induce cellular stress. Compounds containing a 4-aminophenol (B1666318) moiety have been shown to inactivate cysteine cathepsins through a redox-based mechanism. nih.gov This suggests that L-cysteine, S-(5-amino-2-hydroxyphenyl)- may undergo similar redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

| Potential Role of Molecular Moieties in Redox Cycling | Predicted Effect |

| 2-amino-5-hydroxyphenyl Group | Can undergo oxidation to a quinone-imine intermediate, which can then be reduced back, creating a futile redox cycle that consumes reducing equivalents (like NADPH) and generates ROS. |

| L-cysteine Thiol Group | Can be oxidized to form disulfide bonds or higher oxidation states (sulfenic, sulfinic, sulfonic acid), a process that can either be part of a signaling cascade or contribute to oxidative stress if cellular reducing systems are overwhelmed. nih.govfrontiersin.org |

Ligand-Receptor Interactions and Enzyme Modulation by S-Substituted Cysteine Derivatives

S-substituted cysteine derivatives can interact with a variety of proteins, including receptors and enzymes, thereby modulating their function. These interactions can be covalent or non-covalent and can lead to either activation or inhibition of the protein's activity.

The binding affinity of L-cysteine, S-(5-amino-2-hydroxyphenyl)- for specific proteins would depend on the three-dimensional structure of both the ligand and the protein's binding pocket. The aminohydroxyphenyl group could participate in hydrogen bonding and aromatic stacking interactions, while the cysteine portion could form ionic bonds and also participate in hydrogen bonding. While no specific binding affinity data for this compound exists, studies on other S-substituted cysteine derivatives indicate that they can bind to various receptors and enzymes. For example, cysteine substitutions in the 5-HT3AB receptor have been shown to alter its properties. nih.gov It is also plausible that the compound could exert allosteric effects, binding to a site on a protein other than the active site and inducing a conformational change that alters the protein's function.

The interaction of L-cysteine, S-(5-amino-2-hydroxyphenyl)- with proteins could significantly impact their function and stability. Covalent modification of cysteine residues within a protein by reactive metabolites of the compound could lead to irreversible inhibition of enzyme activity. For example, compounds containing a 4-aminophenol moiety have been shown to inactivate cysteine cathepsins by oxidizing the active site cysteine residue. nih.gov Non-covalent interactions could also alter protein conformation, leading to changes in activity or stability. The cysteine moiety of the compound could potentially form disulfide bonds with cysteine residues in proteins, a common post-translational modification that can regulate protein function. frontiersin.org

| Type of Interaction | Potential Impact on Protein |

| Covalent Modification | Irreversible inhibition or activation of enzymes, alteration of protein structure. |

| Non-covalent Binding | Reversible modulation of protein function, allosteric regulation. |

| Disulfide Bond Formation | Alteration of protein conformation and activity, involvement in redox signaling. |

Intracellular Fate and Metabolic Transformations of L-cysteine, S-(5-amino-2-hydroxyphenyl)-

The intracellular fate of L-cysteine, S-(5-amino-2-hydroxyphenyl)- would likely involve several metabolic pathways common to other S-substituted cysteine derivatives. These pathways can lead to the formation of various metabolites with different biological activities.

| Metabolic Pathway | Potential Metabolites | Significance |

| N-acetylation | N-acetyl-S-(5-amino-2-hydroxyphenyl)-L-cysteine (mercapturic acid) | Detoxification and excretion pathway. |

| C-S bond cleavage (β-lyase) | 5-amino-2-hydroxythiophenol, pyruvate, ammonia | Can generate reactive thiol species that may be toxic. |

| Oxidation | S-(5-amino-2-hydroxyphenyl)-L-cysteine sulfoxide (B87167) | May alter the biological activity of the parent compound. |

| Conjugation (glucuronidation/sulfation) | Glucuronide or sulfate (B86663) conjugates of the aminohydroxyphenyl moiety | Facilitates excretion. |

Cellular Uptake Mechanisms for S-Substituted Cysteine Conjugates

The journey of S-substituted cysteine conjugates like L-cysteine, S-(5-amino-2-hydroxyphenyl)- into cells typically begins in the extracellular space. These conjugates are often formed from precursor glutathione (B108866) (GSH) S-conjugates through the sequential action of extracellular enzymes. nih.gov Specifically, γ-glutamyltransferase (GGT) and various dipeptidases cleave the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, yielding the corresponding cysteine S-conjugate. nih.gov

Once formed, the uptake of these cysteine conjugates into cells, particularly the epithelial cells of the kidney's proximal tubule, is mediated by specific transporter proteins. While the precise transporters for L-cysteine, S-(5-amino-2-hydroxyphenyl)- have not been definitively identified, the transport of analogous S-substituted cysteine conjugates is known to involve several families of amino acid and organic anion transporters. Due to their structural similarity to endogenous amino acids like cystine and cysteine, these conjugates are recognized by various carrier proteins embedded in the cell membrane.

Tumor-targeting peptides (TTPs), for instance, can be internalized through active transport mechanisms like endocytosis once they bind to specific cell markers. mdpi.com The cellular uptake of S-substituted cysteine conjugates is an active process, as evidenced by its inhibition at low temperatures (4°C), which largely halts active transport. mdpi.com

Intracellular Biotransformation Pathways and Metabolite Formation

Following cellular uptake, L-cysteine, S-(5-amino-2-hydroxyphenyl)- is subject to several competing metabolic pathways that can lead to either detoxification or bioactivation.

One major detoxification route is the mercapturic acid pathway. This involves the N-acetylation of the cysteine S-conjugate, a reaction catalyzed by cysteine-S-conjugate N-acetyltransferase (EC 2.3.1.80), also known as N-acetyltransferase 8 (NAT8). nih.govwikipedia.orgmdpi.com This enzyme transfers an acetyl group from acetyl-CoA to the amino group of the cysteine moiety, forming a more water-soluble N-acetyl-L-cysteine S-conjugate, or mercapturate, which can be readily excreted in the urine. nih.govwikipedia.org

Conversely, a critical bioactivation pathway involves the action of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes known as cysteine S-conjugate β-lyases (β-lyases; EC 4.4.1.13). nih.govwikipedia.orgcreative-enzymes.com These enzymes catalyze a β-elimination reaction, cleaving the carbon-sulfur bond of the conjugate. nih.govnih.gov This cleavage results in the formation of pyruvate, ammonia, and a reactive thiol-containing metabolite. nih.govwikipedia.org For L-cysteine, S-(5-amino-2-hydroxyphenyl)-, this reaction would release S-(5-amino-2-hydroxyphenyl)thiol.

This resulting thiol is highly reactive and can undergo further oxidation. The aminophenol moiety is susceptible to oxidation to a reactive quinoneimine thioether. scilit.com This species can engage in redox cycling, a process that generates reactive oxygen species (ROS), leading to oxidative stress, depletion of intracellular glutathione, and damage to critical cellular macromolecules like proteins and DNA. nih.govresearchgate.netnih.gov Studies on human kidney HK-2 cells have shown that the p-aminophenol-cysteine conjugate is a potent inducer of oxidative stress and cellular injury, causing significant glutathione depletion and loss of mitochondrial membrane potential. nih.govnih.gov The toxicity of the conjugate is comparable to, and in some cases greater than, the parent compound, p-aminophenol, highlighting the crucial role of this bioactivation pathway in its mechanism of action. researchgate.netnih.gov

The balance between N-acetylation (detoxification) and β-lyase-mediated bioactivation can vary significantly between individuals and tissues, potentially influencing susceptibility to the toxic effects of compounds like L-cysteine, S-(5-amino-2-hydroxyphenyl)-. nih.gov

Interactive Table of Key Enzymes in Biotransformation

| Enzyme | EC Number | Pathway | Substrate | Product(s) | Function |

| Cysteine-S-conjugate N-acetyltransferase (NAT8) | 2.3.1.80 | Mercapturic Acid Pathway (Detoxification) | L-cysteine, S-(5-amino-2-hydroxyphenyl)- | N-acetyl-L-cysteine, S-(5-amino-2-hydroxyphenyl)- (Mercapturate) | Acetylates the cysteine conjugate to facilitate excretion. nih.govwikipedia.org |

| Cysteine S-conjugate β-lyase | 4.4.1.13 | Bioactivation | L-cysteine, S-(5-amino-2-hydroxyphenyl)- | Pyruvate, Ammonia, S-(5-amino-2-hydroxyphenyl)thiol | Cleaves the C-S bond to release a reactive thiol. nih.govwikipedia.org |

Structure Activity Relationship Sar Studies of S Substituted Cysteine Analogues

Identification of Key Structural Motifs for Bioactivity

Investigations into S-substituted cysteine analogues have identified several structural features that are critical for their biological effects, particularly as enzyme inhibitors.

The Cysteine Backbone: The core L-cysteine structure, comprising an amino group, a carboxylic acid group, and a thiol-linked substituent, is fundamental. The stereochemistry of the alpha-carbon and the presence of both the amino and carboxyl groups are often essential for molecular recognition and interaction with the target enzyme's active site.

The Thioether Linkage: The sulfur atom provides a flexible yet stable connection for various substituents, allowing for precise positioning within a biological target. This thioether bridge is a common motif in many biologically active compounds.

The Aromatic Ring Substituent: For S-aryl-L-cysteine derivatives, the nature and substitution pattern of the aromatic ring are paramount. In the case of L-cysteine, S-(5-amino-2-hydroxyphenyl)-, the hydroxyphenyl group is a key pharmacophore. Phenolic structures are known to interact with the copper ions in the active site of tyrosinase, contributing to inhibition.

Substituents on the Aromatic Ring: The presence, position, and electronic nature of substituents on the aryl ring significantly influence bioactivity. For instance, the amino (-NH2) and hydroxyl (-OH) groups on the phenyl ring of the title compound are critical. The hydroxyl group can chelate the copper ions in the tyrosinase active site, while the amino group can form additional hydrogen bonds, enhancing binding affinity. Studies on related compounds have shown that electron-donating groups often enhance inhibitory activity.

Correlative Analysis of Substituent Effects on Biological Responses

Systematic modifications of the S-substituent have provided valuable insights into the SAR of these cysteine analogues. The biological response, often measured as the half-maximal inhibitory concentration (IC50) against an enzyme like tyrosinase, can be correlated with the physicochemical properties of the substituents.

The following table illustrates the effect of different substituents on the tyrosinase inhibitory activity of S-substituted L-cysteine analogues.

| Compound | S-Substituent Group | Tyrosinase Inhibitory Activity (IC50, µM) |

|---|---|---|

| Kojic Acid (Reference) | - | 23.12 thieme-connect.de |

| L-Cysteine | -H | >300 nih.gov |

| S-(2-hydroxyphenyl)-L-cysteine | 2-hydroxyphenyl | Data Not Available |

| S-(4-hydroxyphenyl)-L-cysteine | 4-hydroxyphenyl | Data Not Available |

| S-(5-amino-2-hydroxyphenyl)-L-cysteine | 5-amino-2-hydroxyphenyl | Data Not Available |

Data for specific S-substituted L-cysteine analogues are often proprietary or dispersed in literature, making direct comparison challenging. However, general trends can be inferred from broader studies on tyrosinase inhibitors.

Analysis of various S-substituted analogues reveals several key trends:

Effect of Hydroxyl Groups: The presence and position of hydroxyl groups on an aromatic ring are critical. Compounds with hydroxyl groups that can effectively chelate the copper ions at the active site of tyrosinase generally show stronger inhibition.

Influence of Other Functional Groups: The addition of other groups, such as amino or carboxyl groups, can modulate activity. These groups can participate in hydrogen bonding or electrostatic interactions with amino acid residues in the enzyme's active site, thereby increasing the stability of the enzyme-inhibitor complex.

Steric and Electronic Effects: The size, shape, and electronic properties of the substituent play a significant role. Bulky substituents may cause steric hindrance, preventing the molecule from fitting into the active site. The electronic nature (electron-donating or electron-withdrawing) of the substituent can influence the binding affinity and reactivity of the molecule.

Design Principles for Modulating Activity in S-Substituted Cysteine Derivatives

Based on SAR studies, several design principles have emerged for the development of potent and selective S-substituted cysteine derivatives.

Scaffold Hopping and Bioisosteric Replacement: The cysteine backbone can be considered a scaffold. The S-substituent can be varied to explore different binding pockets of the target enzyme. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, can be used to fine-tune the activity, selectivity, and pharmacokinetic properties of the compound.

Introduction of Metal-Chelating Moieties: For metalloenzymes like tyrosinase, incorporating groups that can chelate the metal cofactor is a highly effective strategy. The hydroxyphenyl motif in L-cysteine, S-(5-amino-2-hydroxyphenyl)- is an example of this approach.

Optimization of Substituent Position: The regiochemistry of substituents on an aromatic ring is crucial. The optimal positioning of functional groups to maximize interactions with the enzyme's active site is a key consideration in the design of more potent analogues.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures, can sometimes lead to an increase in binding affinity by reducing the entropic penalty upon binding.

By applying these principles, researchers can rationally design novel S-substituted cysteine analogues with enhanced biological activity and improved pharmacological profiles.

Advanced Analytical and Spectroscopic Characterization of L Cysteine, S 5 Amino 2 Hydroxyphenyl

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are paramount for the separation and quantification of L-cysteine, S-(5-amino-2-hydroxyphenyl)- from complex mixtures, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a principal technique for the analysis of S-substituted cysteine derivatives. The separation of L-cysteine, S-(5-amino-2-hydroxyphenyl)- is typically achieved on a C18 column. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to control the ionization state of the amino and carboxylic acid groups of the cysteine moiety, as well as the amino and hydroxyl groups of the aminophenol moiety, thereby influencing retention.

For detection, UV-Vis spectrophotometry is commonly employed. The aromatic aminophenol chromophore in L-cysteine, S-(5-amino-2-hydroxyphenyl)- allows for sensitive detection. The maximum absorption wavelength is anticipated to be in the range of 230-280 nm. For enhanced sensitivity and selectivity, fluorescence detection can be utilized, as the phenolic ring may exhibit native fluorescence or can be derivatized with a fluorogenic reagent. Mass spectrometry (MS) detection provides molecular weight confirmation and structural information, which is discussed in detail in section 5.2.2. Pre-column derivatization with reagents like dansyl chloride can also be employed to enhance detectability and chromatographic performance.

Table 1: Representative HPLC Parameters for the Analysis of S-Aryl-L-cysteine Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ion-Exchange Chromatography for Amino Acid Derivatives

For separation by IEC, a cation-exchange or anion-exchange resin can be used. In cation-exchange chromatography, at a pH below the isoelectric point (pI) of the molecule, it will carry a net positive charge and bind to a negatively charged stationary phase. Elution is then achieved by increasing the pH or the ionic strength of the mobile phase. Conversely, in anion-exchange chromatography, at a pH above the pI, the molecule will have a net negative charge and bind to a positively charged stationary phase, with elution accomplished by decreasing the pH or increasing the ionic strength. The choice of buffer systems and pH gradients is critical for achieving optimal separation from other charged species.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous structural confirmation and assessment of the purity of L-cysteine, S-(5-amino-2-hydroxyphenyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of L-cysteine, S-(5-amino-2-hydroxyphenyl)-. Both ¹H NMR and ¹³C NMR are crucial for its characterization.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the cysteine and the aminophenol moieties are expected. The aromatic protons of the 5-amino-2-hydroxyphenyl group will appear in the downfield region (typically 6.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the cysteine backbone, including the α-proton and the β-protons, will resonate in the aliphatic region (typically 2.5-4.5 ppm). The chemical shifts and coupling constants of these protons provide valuable information about the connectivity and stereochemistry of the molecule.

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid group (around 170-180 ppm), the aromatic carbons (110-160 ppm), and the aliphatic carbons of the cysteine residue (α-carbon around 55 ppm and β-carbon around 35 ppm). The attachment of the sulfur atom to the aromatic ring will influence the chemical shifts of the adjacent carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for L-cysteine, S-(5-amino-2-hydroxyphenyl)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| α-CH | ~4.0 | ~55 |

| β-CH₂ | ~3.2 | ~38 |

| Aromatic CH | 6.5 - 7.5 | 115 - 155 |

| -NH₂ (Cys) | Broad | - |

| -NH₂ (Aryl) | Broad | - |

| -OH | Broad | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and pH.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of L-cysteine, S-(5-amino-2-hydroxyphenyl)- and to elucidate its structure through fragmentation analysis.

Using a soft ionization technique such as electrospray ionization (ESI), the molecule can be ionized with minimal fragmentation, allowing for the accurate determination of its molecular weight from the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecular ion. Collision-induced dissociation (CID) of the parent ion will lead to the formation of characteristic fragment ions. For L-cysteine, S-(5-amino-2-hydroxyphenyl)-, expected fragmentation pathways include the cleavage of the C-S bond, the loss of the carboxylic acid group (as CO₂), and fragmentation within the cysteine backbone. A significant fragment ion at m/z 140, corresponding to the cleaved cysteine moiety, has been observed in structurally similar acetaminophen-cysteine adducts. helixchrom.com

Table 3: Expected Mass Spectrometric Data for L-cysteine, S-(5-amino-2-hydroxyphenyl)-

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₂N₂O₃S |

| Monoisotopic Mass | 228.0569 Da |

| [M+H]⁺ | 229.0647 m/z |

| [M-H]⁻ | 227.0491 m/z |

| Key Fragment Ions (CID of [M+H]⁺) | Loss of H₂O, Loss of CO₂, Cleavage of C-S bond |

Electrochemical and Titrimetric Methods for Concentration Determination

Electrochemical and titrimetric methods offer alternative approaches for the quantification of L-cysteine, S-(5-amino-2-hydroxyphenyl)-.

The electrochemical behavior of L-cysteine, S-(5-amino-2-hydroxyphenyl)- is dictated by its two electroactive moieties: the thiol group of the cysteine residue and the aminophenol group. The aminophenol moiety is readily oxidizable. Cyclic voltammetry can be used to study the redox properties of the compound. An oxidation peak corresponding to the oxidation of the aminophenol group to a quinone-imine species is expected. The potential at which this oxidation occurs can be used for qualitative identification, while the peak current can be correlated to the concentration for quantitative analysis. The thiol group can also undergo electrochemical oxidation, potentially at a different potential.

Titrimetric methods can also be employed for the determination of the concentration of L-cysteine, S-(5-amino-2-hydroxyphenyl)-. The carboxylic acid and amino groups can be titrated with a standard base and acid, respectively, using potentiometric or colorimetric endpoint detection. Furthermore, the aminophenol moiety can be quantified by redox titration. For instance, it can be titrated with a standard solution of an oxidizing agent like ceric sulfate (B86663).

In Vitro Research Models and Applications for L Cysteine, S 5 Amino 2 Hydroxyphenyl

Utilization of Kidney Cell Lines in Nephrotoxicity Research

The in vitro study of L-cysteine, S-(5-amino-2-hydroxyphenyl)-, a metabolite of p-aminophenol (PAP), has been pivotal in understanding its nephrotoxic potential. The human proximal tubular kidney cell line, HK-2, is a widely accepted and utilized model for such research. nih.gov HK-2 cells are favored because they retain many of the morphological and functional characteristics of human proximal tubule cells, which are a primary target for nephrotoxic compounds. nih.gov

Research has demonstrated that L-cysteine, S-(5-amino-2-hydroxyphenyl)- is a potent inducer of cellular impairment in HK-2 cells. nih.gov Studies have shown that this cysteine conjugate can lead to a significant decrease in cell viability. The HK-2 cell line possesses the necessary membrane transporters that facilitate the uptake of S-conjugates, making it a suitable model to study the intracellular effects of these compounds. nih.gov

The synthesis of L-cysteine, S-(5-amino-2-hydroxyphenyl)- for these in vitro studies involves a multi-step process. One method involves the oxidation of N-Boc-4-aminophenol to its corresponding N-Boc-p-benzoquinone imine, which then reacts with L-cysteine. The final step is the deprotection of the tert-butoxycarbonyl (Boc) group to yield S-(5-amino-2-hydroxyphenyl)-L-cysteine. nih.gov

Table 1: Experimental Details of L-cysteine, S-(5-amino-2-hydroxyphenyl)- Synthesis and Purity

| Step | Reactants | Product | Overall Yield | Purity |

| 1 | N-Boc-4-aminophenol | N-Boc-p-benzoquinone imine | - | - |

| 2 | N-Boc-p-benzoquinone imine, L-cysteine | N-Boc-S-(5-amino-2-hydroxyphenyl)-L-cysteine | - | - |

| 3 | N-Boc-S-(5-amino-2-hydroxyphenyl)-L-cysteine, CF3COOH | S-(5-amino-2-hydroxyphenyl)-L-cysteine | 25% | ≥99% |

Data sourced from a study on cysteine conjugates of p-aminophenol. nih.gov

Application in Studies of Oxidative Stress and Antioxidant Systems in Cellular Contexts

While direct studies on the role of L-cysteine, S-(5-amino-2-hydroxyphenyl)- in oxidative stress are limited, the broader understanding of cysteine and its derivatives provides a framework for its potential effects. Cysteine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. mdpi.com The availability of cysteine can therefore significantly influence the cellular redox balance and the capacity to counteract oxidative stress. mdpi.com

The introduction of an S-substituted group, such as 5-amino-2-hydroxyphenyl, can modulate the reactivity and bioavailability of the cysteine moiety. It is plausible that L-cysteine, S-(5-amino-2-hydroxyphenyl)- could influence oxidative stress pathways in several ways:

Depletion of Glutathione: The metabolism of this conjugate within cells could potentially lead to the depletion of intracellular glutathione stores, thereby increasing the susceptibility of cells to oxidative damage.

Generation of Reactive Oxygen Species (ROS): The metabolic activation of the aminophenol moiety could lead to the formation of reactive intermediates that generate ROS, contributing to oxidative stress.

Interaction with Antioxidant Enzymes: The compound or its metabolites might interact with and modulate the activity of key antioxidant enzymes, such as catalase and glutathione peroxidase.

In vitro models, such as cultured kidney cells, are instrumental in investigating these potential mechanisms. By exposing these cells to L-cysteine, S-(5-amino-2-hydroxyphenyl)- and measuring markers of oxidative stress (e.g., ROS levels, lipid peroxidation) and the status of the antioxidant system (e.g., GSH levels, enzyme activities), researchers can elucidate its impact on cellular redox homeostasis.

Investigation of Cellular Homeostasis and Stress Response Pathways

The presence of exogenous compounds like L-cysteine, S-(5-amino-2-hydroxyphenyl)- can disrupt cellular homeostasis, triggering various stress response pathways. Cysteine metabolism itself is tightly regulated, and an imbalance can lead to cellular stress. cas.cn

In vitro studies using cell lines allow for the detailed investigation of these stress responses at the molecular level. The exposure of cells to L-cysteine, S-(5-amino-2-hydroxyphenyl)- could potentially activate pathways such as:

The Unfolded Protein Response (UPR): Disruption of protein folding in the endoplasmic reticulum due to covalent modification by reactive metabolites could trigger the UPR.

The Keap1-Nrf2 Pathway: This pathway is a primary sensor of oxidative and electrophilic stress. The compound or its metabolites might activate Nrf2, leading to the upregulation of a battery of cytoprotective genes.

MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are often activated in response to cellular stress and can mediate downstream cellular responses, including apoptosis.

Role in Understanding Protein Modification and Post-Translational Processes

The thiol group of cysteine is highly reactive and is a common target for covalent modification by electrophilic compounds. bohrium.com This reactivity is central to many post-translational modifications that regulate protein function. mdpi.com The study of L-cysteine, S-(5-amino-2-hydroxyphenyl)- can provide insights into how xenobiotic metabolites can covalently modify cellular proteins, leading to functional alterations and toxicity.

The 5-amino-2-hydroxyphenyl group, upon metabolic activation, could form a reactive intermediate, such as a quinone-imine, which is a potent electrophile. This electrophile can then react with nucleophilic residues on proteins, particularly the thiol group of cysteine residues. nih.gov

Table 2: Potential Protein Targets for Modification by Reactive Metabolites of L-cysteine, S-(5-amino-2-hydroxyphenyl)-

| Cellular Process | Potential Protein Targets | Consequence of Modification |

| Cellular Respiration | Mitochondrial proteins | Impaired energy metabolism |

| Cytoskeletal Integrity | Tubulin, Actin | Disruption of cell structure and transport |

| Enzyme Catalysis | Enzymes with active site cysteines | Inhibition of enzymatic activity |

| Signal Transduction | Kinases, Phosphatases | Dysregulation of signaling pathways |

In vitro systems are invaluable for identifying these protein adducts. Using techniques like mass spectrometry-based proteomics, researchers can identify the specific proteins that are modified by the reactive metabolites of L-cysteine, S-(5-amino-2-hydroxyphenyl)-. This information is crucial for understanding the molecular mechanisms of its cytotoxicity and for identifying potential biomarkers of exposure and toxicity.

Theoretical and Computational Chemistry Approaches for L Cysteine, S 5 Amino 2 Hydroxyphenyl

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for understanding how a ligand, such as L-cysteine, S-(5-amino-2-hydroxyphenyl)-, interacts with a biological target, typically a protein. These methods can predict the binding affinity, preferred orientation of the ligand in the binding site, and the dynamic behavior of the ligand-protein complex over time.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding affinity. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For L-cysteine, S-(5-amino-2-hydroxyphenyl)-, docking studies could elucidate its binding mode to various enzymes or receptors, providing a rationale for its biological activity.

Following docking, molecular dynamics simulations can be employed to study the stability and dynamics of the ligand-protein complex in a simulated physiological environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. nih.gov This allows for the analysis of conformational changes in both the ligand and the protein upon binding, the stability of key interactions, and the calculation of binding free energies. mdpi.com

Table 1: Illustrative Molecular Docking Results of L-cysteine, S-(5-amino-2-hydroxyphenyl)- with a Hypothetical Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | GLU-121, ASN-156 |

| Hydrophobic Interactions | LEU-89, PHE-198, TRP-210 |

| Pi-Cation Interactions | ARG-115 |

Note: The data in this table is illustrative and serves to demonstrate the type of information obtained from molecular docking studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) can provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states. nih.gov

For L-cysteine, S-(5-amino-2-hydroxyphenyl)-, quantum chemical calculations can be used to determine key properties that govern its chemical behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, these calculations can map the electrostatic potential on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules and its susceptibility to metabolic reactions.

Table 2: Illustrative Quantum Chemical Properties of L-cysteine, S-(5-amino-2-hydroxyphenyl)-

| Property | Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Dipole Moment (Debye) | 3.7 |

Note: The data in this table is illustrative and intended to represent typical outputs from quantum chemical calculations.

Computational Prediction of Metabolic Pathways and Products

Computational tools can predict the metabolic fate of a compound by simulating its interaction with metabolic enzymes and by applying knowledge-based systems that contain information on known biotransformation reactions. These in silico models are valuable for identifying potential metabolites and for understanding the metabolic pathways a compound might undergo in a biological system. mdpi.com

For L-cysteine, S-(5-amino-2-hydroxyphenyl)-, computational prediction would likely focus on reactions involving the primary functional groups: the amino group, the carboxylic acid group, the hydroxyl group, and the thioether linkage. Common metabolic transformations for such compounds include Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation).

Predicted metabolic pathways for L-cysteine, S-(5-amino-2-hydroxyphenyl)- could include:

N-acetylation of the amino group.

Glucuronidation of the hydroxyl group.

Sulfation of the hydroxyl group.

Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone.

Cleavage of the thioether bond.

These predictions can be made using various software platforms that analyze the chemical structure of the compound and predict its susceptibility to different metabolic enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases. osti.govnih.gov

Table 3: Predicted Metabolic Reactions for L-cysteine, S-(5-amino-2-hydroxyphenyl)-

| Reaction Type | Predicted Product |

| N-Acetylation | N-acetyl-L-cysteine, S-(5-amino-2-hydroxyphenyl)- |

| Glucuronidation | L-cysteine, S-(5-amino-2-O-glucuronylphenyl)- |

| Sulfoxidation | L-cysteine, S-(5-amino-2-hydroxyphenyl)- sulfoxide |

Note: The predicted products in this table are based on common metabolic pathways for similar chemical structures.

Future Research Directions and Translational Perspectives

Development of Novel S-Substituted Cysteine Derivatives with Tunable Activities

The development of new S-substituted cysteine derivatives is a key area of future research. The core structure of L-cysteine, S-(5-amino-2-hydroxyphenyl)- provides a scaffold that can be chemically modified to create novel compounds with tailored biological activities. The thiol side chain of cysteine is a frequent participant in enzymatic reactions, acting as a nucleophile, and the disulfide bridges it forms help stabilize the conformations of peptides and proteins. wikipedia.orgbachem.com

Future synthetic strategies may involve:

Modifications to the Phenyl Ring: Introducing different substituents on the aromatic ring could modulate the compound's electronic properties, lipophilicity, and steric profile. These changes can influence receptor binding, membrane permeability, and metabolic stability.

Derivatization of the Cysteine Backbone: Modifications to the amino or carboxyl group of the cysteine residue can create prodrugs or alter the pharmacokinetic properties of the parent molecule.

These synthetic efforts aim to produce a library of related compounds, allowing for systematic structure-activity relationship (SAR) studies to identify derivatives with enhanced potency, selectivity, and improved pharmacological profiles.

Table 1: Potential Modifications for Novel S-Substituted Cysteine Derivatives

| Structural Moiety | Potential Modification | Desired Outcome |

|---|---|---|

| Phenyl Ring | Addition of electron-withdrawing or -donating groups | Modulate target affinity and electronic properties |

| Amino Group | Alkylation, acylation | Alter solubility and hydrogen bonding |

| Hydroxyl Group | Etherification, esterification | Improve metabolic stability and cell permeability |

| Cysteine Carboxyl Group | Esterification | Create prodrugs for enhanced delivery |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand the biological effects of L-cysteine, S-(5-amino-2-hydroxyphenyl)-, a comprehensive approach integrating various "omics" technologies is essential. These technologies provide a global view of molecular changes within a biological system in response to a compound. oup.com

Genomics and Transcriptomics: These approaches can identify changes in gene expression that occur in cells or tissues upon exposure to the compound. nih.govmdpi.com Techniques like mRNA sequencing can reveal which cellular pathways are activated or inhibited, offering clues about the compound's mechanism of action and potential off-target effects. nih.gov

Proteomics: Proteomic analysis can identify changes in protein levels and post-translational modifications. This provides a more direct picture of the cellular response, as proteins are often the ultimate effectors of biological processes. preprints.org

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a biological system. preprints.org It can reveal how the compound alters metabolic pathways and can help identify biomarkers of its activity or toxicity. mdpi.com

By integrating data from these different omics levels, researchers can construct a detailed model of the compound's mechanism of action, from the initial interaction with its molecular target to the downstream effects on cellular function. nih.gov This multi-omics approach is crucial for understanding both therapeutic effects and potential toxicity. preprints.orgnih.gov

Advancements in Analytical Methodologies for Complex Biological Samples

The study of L-cysteine, S-(5-amino-2-hydroxyphenyl)- in biological systems requires sophisticated analytical methods capable of detecting and quantifying the compound and its metabolites in complex matrices like plasma, urine, and tissue homogenates. nih.gov Future research will focus on developing and refining these techniques for improved sensitivity, specificity, and throughput.

Key analytical techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for bioanalysis due to its high sensitivity and specificity. axispharm.com Future advancements will likely involve the use of novel stationary phases and ionization techniques to improve the detection of challenging analytes. On-line solid-phase extraction (SPE) coupled with LC-MS can automate sample cleanup, making the process faster and more efficient. nih.gov

High-Throughput Screening (HTS) with Mass Spectrometry: For screening large libraries of derivatives, direct infusion mass spectrometry and ambient ionization techniques can provide rapid analysis with minimal sample preparation. nih.gov

Advanced Sample Preparation: Techniques like solid-phase microextraction (SPME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being increasingly used to extract and concentrate analytes from complex samples, reducing matrix effects and improving data quality. chromatographyonline.comresearchgate.net

Table 2: Comparison of Analytical Techniques

| Technique | Primary Advantage | Application |

|---|---|---|

| LC-MS/MS | High sensitivity and specificity | Quantitative analysis in biological fluids |

| HTS-MS | Rapid analysis time | Screening of compound libraries |

| SPME | Minimal solvent use, portable | On-site or remote sample collection |

| QuEChERS | Simple and fast sample cleanup | Analysis of pesticides and other contaminants in food |

Expanding the Scope of In Vitro Models for Specific Cellular Pathways

To investigate the effects of L-cysteine, S-(5-amino-2-hydroxyphenyl)- on specific cellular pathways, researchers are moving beyond simple 2D cell cultures to more physiologically relevant in vitro models. nih.gov These advanced models can better mimic the complex environment of human tissues. cambridge.org

Future directions in in vitro modeling include:

3D Cell Cultures and Spheroids: These models allow cells to grow in three dimensions, which more accurately reflects their natural environment and can lead to different gene expression and signaling responses compared to 2D cultures. cambridge.org

Organoids: Derived from stem cells, organoids are self-organizing 3D structures that replicate the cellular diversity and architecture of specific organs. plos.org They provide a powerful platform for studying compound effects in a tissue-like context. plos.org

Organ-on-a-Chip Systems: These microfluidic devices contain living cells in continuously perfused microchambers, recreating the physiological and mechanical environment of tissues and organs. nih.govfrontiersin.org They can be used to study drug metabolism, efficacy, and toxicity in a dynamic system. nih.gov

These complex in vitro models will enable a more detailed and accurate assessment of how L-cysteine, S-(5-amino-2-hydroxyphenyl)- and its derivatives modulate specific cellular signaling pathways, providing crucial insights before moving into more complex biological systems. researchgate.net

Q & A

Q. Advanced

- Long-Term Storage : Store at -20°C in inert, airtight containers to prevent oxidation and hydrolysis .

- Analytical Monitoring : Track degradation via:

- Forced Degradation Studies : Expose compounds to oxidative (H₂O₂), acidic (HCl), or photolytic conditions to identify labile functional groups .

How do steric and electronic effects of substituents impact the reactivity of L-cysteine in S-alkylation/arylation reactions?

Q. Advanced

- Steric Hindrance : Bulky aryl groups (e.g., 4-hydroxyphenyl) slow reaction kinetics due to reduced nucleophilic accessibility. This necessitates extended reaction times or elevated temperatures .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance thiolate nucleophilicity, accelerating coupling, while electron-donating groups (e.g., amino) may require pH adjustments to deprotonate the thiol .

What are the best practices for ensuring reproducibility in the synthesis of enantiomerically pure S-substituted L-cysteine derivatives?

Q. Advanced

- Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) to separate enantiomers post-synthesis .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during coupling to favor a single enantiomer .

- Certified Reference Materials : Validate purity using commercial standards (e.g., USP-grade S-allyl-L-cysteine) to calibrate analytical instruments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.